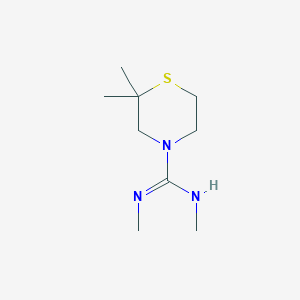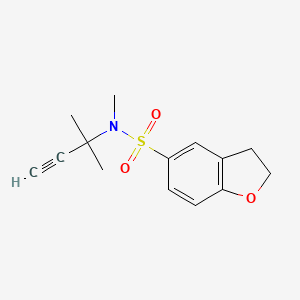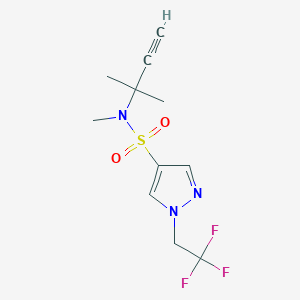
N,N',2,2-tetramethylthiomorpholine-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N',2,2-tetramethylthiomorpholine-4-carboximidamide, commonly known as TMTM, is a sulfur-containing organic compound that belongs to the class of morpholine derivatives. TMTM has found widespread use in the field of organic synthesis and has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of TMTM is not well understood, but it is believed to involve the formation of reactive intermediates that can react with nucleophilic groups in the target molecule. TMTM has been shown to react with a variety of functional groups, including amines, alcohols, and carboxylic acids.
Biochemical and Physiological Effects
TMTM has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, to induce apoptosis in cancer cells, and to inhibit the activity of certain enzymes. TMTM has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TMTM in lab experiments is its ease of synthesis and availability. TMTM is also relatively stable and can be stored for long periods of time without significant degradation. However, TMTM can be toxic and must be handled with care. In addition, TMTM may not be suitable for certain types of experiments due to its reactivity and potential for side reactions.
Zukünftige Richtungen
There are several potential future directions for research involving TMTM. One area of interest is the development of new synthetic methods for TMTM and related compounds. Another area of interest is the study of the mechanism of action of TMTM and its potential applications in the field of medicinal chemistry. Additionally, the use of TMTM as a catalyst in chemical reactions and as a ligand in coordination chemistry may also be explored.
Synthesemethoden
TMTM can be synthesized by the reaction of tetramethylthiuram monosulfide with morpholine in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which is subsequently converted to TMTM by the addition of an acid.
Wissenschaftliche Forschungsanwendungen
TMTM has been used in various scientific research applications, including as a reagent for the synthesis of organic compounds, as a catalyst for chemical reactions, and as a ligand in coordination chemistry. TMTM has also been studied for its potential applications in the field of medicinal chemistry, particularly for its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N,N',2,2-tetramethylthiomorpholine-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3S/c1-9(2)7-12(5-6-13-9)8(10-3)11-4/h5-7H2,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABBTSKPBYXVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)C(=NC)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7680216.png)
![4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
![(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7680233.png)
![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B7680280.png)